molecular formula C9H8ClNO6S B13667457 Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate

Cat. No.: B13667457
M. Wt: 293.68 g/mol
InChI Key: RXPGTFVFEKBBQZ-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO6S It is a derivative of benzoic acid and contains functional groups such as an ester, a nitro group, and a chlorosulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate. This intermediate is then subjected to chlorosulfonation using chlorosulfonic acid to yield the final product. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining safety and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Reduction: Formation of ethyl 2-(aminosulfonyl)-4-nitrobenzoate.

    Hydrolysis: Formation of 2-(chlorosulfonyl)-4-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Material Science: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(chlorosulfonyl)-4-nitrobenzoate involves its functional groups:

    Chlorosulfonyl Group: Acts as an electrophile, facilitating nucleophilic substitution reactions.

    Nitro Group: Can undergo reduction to form amines, which are key intermediates in various biochemical pathways.

    Ester Group: Can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further reactions.

Comparison with Similar Compounds

Ethyl 2-(chlorosulfonyl)-4-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 4-nitrobenzoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Chlorosulfonyl)-4-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Ethyl 2-(chlorosulfonyl)benzoate: Lacks the nitro group, which reduces its potential for reduction reactions.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.

Properties

Molecular Formula

C9H8ClNO6S

Molecular Weight

293.68 g/mol

IUPAC Name

ethyl 2-chlorosulfonyl-4-nitrobenzoate

InChI

InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-4-3-6(11(13)14)5-8(7)18(10,15)16/h3-5H,2H2,1H3

InChI Key

RXPGTFVFEKBBQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

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